molecular formula C16H13N3O6S B4548143 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B4548143
M. Wt: 375.4 g/mol
InChI Key: IZKMDTHOMXXZBD-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O6S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.05250632 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • A study on the synthesis of novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides explored their bioactivity, indicating that such compounds can exhibit significant inhibition effects against selected bacteria and algae. This suggests a potential application in antimicrobial and antialgal activities, highlighting the importance of benzisothiazol derivatives in developing new bioactive compounds (Yu et al., 2020).

Chemical Synthesis Techniques

  • Research on silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes revealed the formation of silaheterocyclic compounds. This study provides insight into the chemical synthesis techniques that can be applied to similar acetamide derivatives for the generation of heterocycles, which may have various applications, including in material science and pharmaceutical chemistry (Lazareva et al., 2017).

Heterocyclic Chemistry

  • The generation of heterocycles through cascade reactions of thioureido-acetamides has been documented, showcasing the versatility of acetamide derivatives in synthesizing a wide range of heterocyclic structures. These reactions underline the compound's utility in the field of heterocyclic chemistry, contributing to the synthesis of compounds with potential pharmacological activities (Schmeyers & Kaupp, 2002).

Antioxidant Activity

  • A study on the antioxidant activity of new coumarin derivatives, including acetamide derivatives, highlights the potential application of these compounds in addressing oxidative stress-related conditions. This suggests that structurally related compounds could be investigated for their antioxidant properties, contributing to the development of novel antioxidants (Kadhum et al., 2011).

Solvatochromism and Molecular Interactions

  • Research exploring the solvatochromism of heteroaromatic compounds, including acetamide derivatives, sheds light on the interactions between these compounds and various solvents. This study has implications for understanding the molecular interactions and solvatochromic properties of benzisothiazol and acetamide derivatives, which can be crucial for applications in materials science and sensor technology (Krivoruchka et al., 2004).

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-10-12(6-4-7-13(10)19(22)23)17-15(20)9-18-16(21)11-5-2-3-8-14(11)26(18,24)25/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKMDTHOMXXZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
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2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
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2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
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2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
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2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
Reactant of Route 6
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2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.